Benzenepropanamine, N,N-bis(2-carbonylethyl)-4-[
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Overview
Description
Benzenepropanamine, N,N-bis(2-carbonylethyl)-4- is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of a benzene ring attached to a propanamine group, with additional carbonyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamine, N,N-bis(2-carbonylethyl)-4- typically involves multi-step organic reactions. Common synthetic routes may include:
Amination Reactions: Starting with a benzene derivative, an amination reaction can introduce the propanamine group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch Reactors: Using batch reactors to control reaction conditions and yield.
Continuous Flow Reactors: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamine, N,N-bis(2-carbonylethyl)-4- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Catalysts like palladium or platinum may be used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanamine, N,N-bis(2-carbonylethyl)-4- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through pathways involving:
Binding to Active Sites: Interacting with the active sites of enzymes.
Modulating Receptor Activity: Affecting the activity of specific receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanamine: A simpler analog without the carbonyl groups.
N,N-Dimethylbenzenepropanamine: A related compound with different substituents on the nitrogen atom.
Uniqueness
Benzenepropanamine, N,N-bis(2-carbonylethyl)-4- is unique due to its specific structure, which includes both the benzene ring and the carbonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a subject of interest in various research fields.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
CAS No. |
144458-93-5 |
---|---|
Molecular Formula |
C20H27NO2S |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[3-[4-(phenylsulfanylmethyl)phenyl]propyl]amino]ethanol |
InChI |
InChI=1S/C20H27NO2S/c22-15-13-21(14-16-23)12-4-5-18-8-10-19(11-9-18)17-24-20-6-2-1-3-7-20/h1-3,6-11,22-23H,4-5,12-17H2 |
InChI Key |
PLYSFHWININMJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)CCCN(CCO)CCO |
Origin of Product |
United States |
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